![molecular formula C9H3O6-3 B1238097 Benzene-1,3,5-tricarboxylate](/img/structure/B1238097.png)
Benzene-1,3,5-tricarboxylate
Overview
Description
Benzene-1,3,5-tricarboxylate(3-) is a tricarboxylic acid trianion. It is a conjugate base of a benzene-1,3,5-tricarboxylate(2-).
Scientific Research Applications
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA), a derivative of benzene-1,3,5-tricarboxylate, plays a crucial role in supramolecular chemistry. Its applications extend across nanotechnology, polymer processing, and biomedical fields. BTAs are known for their self-assembly into one-dimensional nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. This characteristic makes them useful in creating multivalent structures for biomedical applications (Cantekin, de Greef, & Palmans, 2012).
DNA Attachment and Amplification
Benzene-1,3,5-triacetic acid, another form of benzene-1,3,5-tricarboxylate, has been effectively used for attaching DNA on aminosilanized glass surfaces. This facilitates the generation of DNA colonies through in situ solid-phase amplification, which is crucial for genomic studies (Fedurco et al., 2006).
Metal-Organic Frameworks (MOFs)
Copper benzene-1,3,5-tricarboxylate (Cu-BTC) is a well-studied MOF with significant applications due to its physicochemical properties. Its synthesis and activation conditions influence its properties, like surface area and CO2 uptake capacity. This MOF demonstrates potential in adsorption and catalytic applications (Chen et al., 2018).
Catalysis and Organic Synthesis
Benzene-1,3,5-tricarboxylate-functionalized materials have been employed as catalysts in various chemical reactions. An example is the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 in synthesizing pharmaceutical compounds (Nikooei, Dekamin, & Valiey, 2020).
Electronic Structure Studies
Studies on benzene-1,3,5-tricarboxylic acid (TMA) in the gas phase have contributed to the understanding of the electronic structures of molecules. These investigations are fundamental in fields like material science and theoretical chemistry (Reisberg et al., 2016).
Molecular Self-Assembly
Benzene-1,3,5-tricarboxylate derivatives exhibit strong tendencies to aggregate in solution, leading to molecular self-assembly. This property is significant in creating intricate molecular structures for various applications (Srinivasulu et al., 2011).
Electret Materials
Benzene-1,3,5-tricarboxylic acid derivatives are used as nucleating agents and clarifiers in electret materials, particularly in isotactic polypropylene. They play a role in improving the charge storage properties of these materials (Mohmeyer et al., 2007).
properties
IUPAC Name |
benzene-1,3,5-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYBPDZANOJGF-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3O6-3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-tricarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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